molecular formula C22H16N3NaO4S B12690206 Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate CAS No. 82469-77-0

Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12690206
CAS No.: 82469-77-0
M. Wt: 441.4 g/mol
InChI Key: JWDMOALIWGTUIL-UHFFFAOYSA-M
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Description

Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate typically involves the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves:

    Large-scale Diazotization: Using industrial-grade aniline and sodium nitrite.

    Efficient Coupling: Employing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Utilizing crystallization and filtration techniques to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Reactions often involve nucleophiles like alkoxides or amines under basic conditions.

Major Products

    Oxidation: Produces quinone derivatives.

    Reduction: Yields corresponding amines.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various electron transfer reactions. The molecular targets and pathways involved include:

    Electron Transfer: The azo group can undergo reversible redox reactions, making it useful in various chemical processes.

    Complex Formation: The sulfonate group can form stable complexes with metal ions, enhancing its application in dyeing and staining.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
  • Sodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonate

Uniqueness

Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high stability, intense coloration, and versatility in various chemical reactions .

Properties

CAS No.

82469-77-0

Molecular Formula

C22H16N3NaO4S

Molecular Weight

441.4 g/mol

IUPAC Name

sodium;5-[(4-anilinophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C22H17N3O4S.Na/c26-21-13-6-15-14-19(30(27,28)29)11-12-20(15)22(21)25-24-18-9-7-17(8-10-18)23-16-4-2-1-3-5-16;/h1-14,23,26H,(H,27,28,29);/q;+1/p-1

InChI Key

JWDMOALIWGTUIL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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